
Fumaric Acid Monomethyl Ester-d3
Overview
Description
Fumaric Acid Monomethyl Ester-d3 is a deuterated form of monomethyl fumarate, a derivative of fumaric acid. This compound is used in various scientific research applications due to its unique properties and stability. It is particularly valuable in studies involving metabolic pathways and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaric Acid Monomethyl Ester-d3 can be synthesized through the esterification of fumaric acid with methanol-d3 (deuterated methanol). The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to its monomethyl ester form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The deuterated methanol used in the process is carefully monitored to maintain the deuterium content, which is crucial for the compound’s applications in research.
Chemical Reactions Analysis
Types of Reactions
Fumaric Acid Monomethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into saturated esters.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products Formed
Oxidation: The major product is fumaric acid.
Reduction: The major product is succinic acid monomethyl ester.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Fumaric Acid Monomethyl Ester-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry studies.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the development of new materials and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of Fumaric Acid Monomethyl Ester-d3 involves its interaction with cellular redox systems. It is known to activate the Nrf2 pathway by disrupting the Keap1-Nrf2 complex, leading to the upregulation of antioxidant response genes. This activation helps in reducing oxidative stress and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Monoethyl Fumarate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
Fumaric Acid Monomethyl Ester-d3 is unique due to its deuterium content, which provides enhanced stability and allows for precise tracking in metabolic studies. Its ability to activate the Nrf2 pathway also distinguishes it from other similar compounds, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
Fumaric Acid Monomethyl Ester-d3 (FAME-d3) is a deuterated form of monomethyl fumarate (MMF), which is a metabolite of dimethyl fumarate (DMF). This compound has garnered attention due to its biological activity, particularly in the context of immunomodulation, neuroprotection, and anti-inflammatory effects. This article explores the biological activity of FAME-d3, supported by research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 1616345-41-5
- Molecular Formula : CHDO
- Molecular Weight : 133.12 g/mol
FAME-d3, like its parent compound MMF, exerts various biological effects through multiple mechanisms:
- Nrf2 Activation : FAME-d3 activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the expression of antioxidant genes, enhancing the cell's ability to combat oxidative damage .
- Inhibition of NF-κB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a significant role in inflammatory responses. By inhibiting this pathway, FAME-d3 can reduce inflammation and related tissue damage .
- GPR109A Agonism : FAME-d3 acts as a potent agonist for GPR109A, a receptor involved in mediating anti-inflammatory effects and promoting neuroprotective pathways .
Immunomodulatory Effects
FAME-d3 has shown promising immunomodulatory effects, particularly in conditions characterized by chronic inflammation. It has been observed to enhance natural killer cell activity, which is vital for immune defense against tumors and infections .
Neuroprotective Properties
Research indicates that MMF and its derivatives may protect neuronal cells from injury induced by oxidative stress and inflammation. In animal models of neurodegenerative diseases, FAME-d3 demonstrated significant neuroprotective effects by reducing neuronal apoptosis and promoting cell survival pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of FAME-d3 are evidenced by its ability to reduce pro-inflammatory cytokine production in various cell types. In vitro studies have shown that FAME-d3 can attenuate cytokine release from activated immune cells, suggesting its potential in treating autoimmune diseases such as multiple sclerosis .
Case Studies
- Multiple Sclerosis Treatment : A study involving patients with relapsing-remitting multiple sclerosis demonstrated that treatment with DMF (and by extension MMF) resulted in reduced lymphocyte counts and lower disease activity scores. The immunosuppressive effects were attributed to the activation of apoptotic pathways in lymphocytes .
- Psoriasis Management : Clinical observations have noted that patients switching from traditional fumaric acid esters to DMF experienced improved skin conditions with fewer side effects. The transition was facilitated by the compound's ability to modulate immune responses effectively .
Data Tables
Property | Value |
---|---|
CAS Number | 1616345-41-5 |
Molecular Weight | 133.12 g/mol |
Peak Plasma Concentration | 1.72 mg/L |
Area Under Curve (AUC) | 8.02 h·mg/L |
Protein Binding | 27% - 40% |
Q & A
Q. Basic: How is Fumaric Acid Monomethyl Ester-d3 characterized in analytical chemistry?
This compound is characterized using High-Performance Thin-Layer Chromatography (HPTLC) and validated against authentic markers. For quantification, deuterated and non-deuterated forms are dissolved in methanol or hydrolyzed with 5N HCl (for conjugated forms), applied to silica gel plates, and developed in a solvent system (Formic Acid:Chloroform:Butanol:Heptane = 12:16:32:44). Plates are scanned at λ260 nm, with peak areas compared to reference standards . Storage at -20°C is critical to maintain stability .
Q. Basic: What are the primary applications of this compound in research?
This deuterated compound serves as an internal standard in LC-MS/MS assays to quantify non-deuterated fumarate esters in biological matrices. Its isotopic labeling minimizes interference from matrix effects, improving accuracy in pharmacokinetic or metabolic studies . Additionally, it is used to track isotope effects in reaction mechanisms, such as ester hydrolysis or enzyme-mediated transformations .
Q. Advanced: What synthetic challenges arise in producing deuterated fumarate esters?
Deuterated monoesters like this compound are prone to diester formation during acid-catalyzed esterification. For example, refluxing fumaric acid with alcohols in the presence of H₂SO₄ predominantly yields diesters (e.g., dimethyl fumarate) unless reaction conditions (stoichiometry, temperature) are tightly controlled . Alternative methods, such as Lewis acid-catalyzed isomerization of maleic anhydride derivatives, may improve monoester yield but require rigorous purification .
Q. Advanced: How can researchers optimize enzymatic assays involving deuterated fumarate esters?
Enzymes like EDDS lyase exhibit stereospecificity for trans-butenedioic acid (fumarate) and do not accept monomethyl esters or cis-isomers (maleate). To study deuterated analogs, consider:
- Testing alternative enzymes (e.g., carboxylases or isomerases) with broader substrate tolerance.
- Modifying the ester group (e.g., ethyl instead of methyl) to reduce steric hindrance .
- Using isotopic tracing (²H or ¹³C) to monitor enzyme activity via NMR or mass spectrometry .
Q. Methodological: How is HPTLC applied to quantify fumarate esters and their deuterated analogs?
Protocol :
Hydrolyze conjugated esters by refluxing with 5N HCl for 2 hours.
Dissolve samples and authentic markers (e.g., dimethyl fumarate) in methanol.
Spot onto silica gel plates and develop in a solvent system optimized for polarity.
Dry plates and scan at λ260 nm.
Calculate concentrations using peak area ratios relative to standards .
Q. Advanced: What computational methods validate the structure of deuterated fumarate esters?
Density Functional Theory (DFT) with the B3LYP functional and 6-31G basis set* provides accurate geometric optimization and electronic property predictions. This method balances computational efficiency and precision for modeling deuterium isotope effects on bond lengths, vibrational frequencies, and reaction pathways .
Q. Experimental Design: How can Taguchi methods optimize fumarate ester synthesis?
Adopt a Taguchi orthogonal array to test variables:
- Factors : Substrate concentration, pH, temperature, catalyst type.
- Response : Monoester-to-diester ratio.
For example, in non-deuterated fumaric acid production, optimal conditions (100 g/L substrate, pH 6, 30°C, 200 rpm) maximized yield . Apply similar frameworks to deuterated synthesis, prioritizing deuterium retention during reflux.
Q. Data Contradiction: How to resolve discrepancies between HPTLC and LC-MS results?
If HPTLC overestimates conjugated esters (due to hydrolysis artifacts), cross-validate with:
- NMR spectroscopy to confirm deuterium incorporation and ester bonds.
- LC-MS/MS with stable isotope dilution to distinguish between hydrolyzed and intact esters .
- Adjust hydrolysis time and temperature to minimize unintended degradation .
Q. Advanced: What isotopic effects influence deuterated fumarate ester reactivity?
Deuterium’s higher mass reduces vibrational frequencies (kinetic isotope effect ), slowing reactions at deuterated sites (e.g., ester hydrolysis). In enzyme assays, this may alter catalytic rates or binding affinities. Use isotope ratio MS to quantify ²H/¹H ratios and correlate with reaction kinetics .
Q. Quality Control: How to ensure batch-to-batch consistency in deuterated standards?
Properties
IUPAC Name |
(E)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-SMQGVBCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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